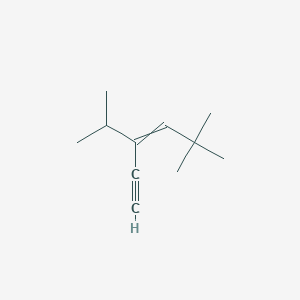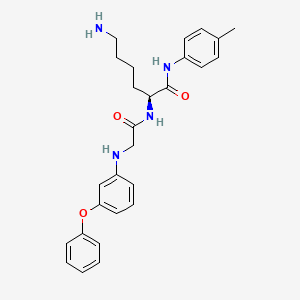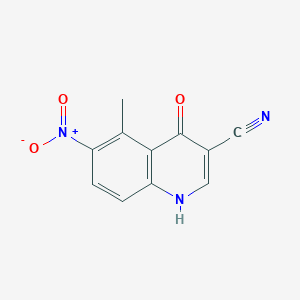
3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- is a heterocyclic compound with the molecular formula C11H7N3O3 and a molecular weight of 229.19 g/mol This compound is characterized by its quinoline core structure, which is a fused ring system containing a benzene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base can lead to the formation of the quinoline ring system. Subsequent nitration and methylation steps introduce the nitro and methyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of primary amines from the carbonitrile group.
Substitution: Introduction of various substituents on the quinoline ring, depending on the electrophile used.
Applications De Recherche Scientifique
3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Quinolinecarbonitrile, 1,4-dihydro-6-methyl-4-oxo-: Similar structure but with a different position of the methyl group.
3-Quinolinecarbonitrile, 1,4-dihydro-7-methyl-6-nitro-4-oxo-: Similar structure but with a different position of the nitro and methyl groups.
Uniqueness
3-Quinolinecarbonitrile, 1,4-dihydro-5-methyl-6-nitro-4-oxo- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H7N3O3 |
|---|---|
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
5-methyl-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7N3O3/c1-6-9(14(16)17)3-2-8-10(6)11(15)7(4-12)5-13-8/h2-3,5H,1H3,(H,13,15) |
Clé InChI |
OVZWQXWVLXDHRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=O)C(=CN2)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[2,1-b]purin-4-amine, N,N,1-trimethyl-](/img/structure/B12620791.png)

![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)
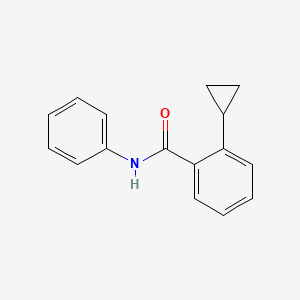
![2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12620812.png)

![9-Chlorobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12620826.png)

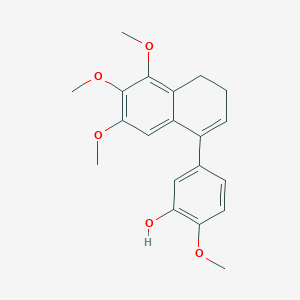

![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)
